molecular formula C10H24N2O2S B15271785 N-Ethyl-N-{3-[(2-methylpropyl)amino]propyl}methanesulfonamide

N-Ethyl-N-{3-[(2-methylpropyl)amino]propyl}methanesulfonamide

Cat. No.: B15271785
M. Wt: 236.38 g/mol
InChI Key: ZBKICOWPNNSPAA-UHFFFAOYSA-N
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Description

Product Overview N-Ethyl-N-{3-[(2-methylpropyl)amino]propyl}methanesulfonamide is a chemical compound supplied for research and development purposes. It is provided with the CAS Number 1179927-51-5 and has a molecular formula of C 10 H 24 N 2 O 2 S, corresponding to a molecular weight of 236.37 g/mol [ ]. The compound is identified by the SMILES code CS(=O)(N(CC)CCCNCC(C)C)=O and the MDL number MFCD12821763. Research Context of Sulfonamide Derivatives While the specific applications of this compound are not detailed in the available literature, related N-substituted sulfonamide compounds have been investigated for their potential in medicinal chemistry. Patent research indicates that certain sulfonamide derivatives have been studied for their ability to inhibit neutrophil recruitment and activation, which are key processes in inflammatory responses [ ]. Such compounds are of interest for exploring pathways involved in conditions like psoriasis, ulcerative colitis, and fibrosis [ ]. Researchers should consult the latest scientific literature for insights into the potential mechanisms and applications of this specific compound. Usage and Handling This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. The specific storage conditions and hazard statements for this compound are not fully classified in the available data [ ]. As a standard laboratory safety practice, it is recommended to handle all chemicals using appropriate personal protective equipment and to refer to the safety data sheet (SDS) for comprehensive handling and disposal information.

Properties

Molecular Formula

C10H24N2O2S

Molecular Weight

236.38 g/mol

IUPAC Name

N-ethyl-N-[3-(2-methylpropylamino)propyl]methanesulfonamide

InChI

InChI=1S/C10H24N2O2S/c1-5-12(15(4,13)14)8-6-7-11-9-10(2)3/h10-11H,5-9H2,1-4H3

InChI Key

ZBKICOWPNNSPAA-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCNCC(C)C)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-{3-[(2-methylpropyl)amino]propyl}methanesulfonamide typically involves the reaction of N-ethyl-N-(3-aminopropyl)methanesulfonamide with 2-methylpropylamine under controlled conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-{3-[(2-methylpropyl)amino]propyl}methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted sulfonamides .

Scientific Research Applications

N-Ethyl-N-{3-[(2-methylpropyl)amino]propyl}methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Ethyl-N-{3-[(2-methylpropyl)amino]propyl}methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The compound belongs to the sulfonamide class, which includes numerous derivatives with varied substituents. Below is a detailed comparison with structurally similar compounds, focusing on molecular features, applications, and available data.

Key Structural Analogues

N-(3-Hydroxy-2,2-dimethylpropyl)methanesulfonamide (CAS 939900-50-2)
  • Structure : Features a methanesulfonamide group linked to a hydroxy-substituted dimethylpropyl chain.
  • Key Differences: The hydroxyl group in this analogue increases hydrophilicity compared to the ethyl and branched amino-propyl substituents in the target compound. Reduced steric hindrance due to the absence of a tertiary amine in the side chain.
  • Applications : Used as a pharmaceutical intermediate, particularly in synthesizing antihypertensive agents, due to its polar functional groups .
2-(N,N-Diisopropylamino)ethanethiol Hydrochloride
  • Structure: Contains a thiol group and a diisopropylaminoethyl chain.
  • Key Differences :
    • Replaces the sulfonamide group with a thiol, altering redox reactivity and metal-binding capacity.
    • The hydrochloride salt form enhances solubility in polar solvents.
  • Applications: Employed in organocatalysis and as a ligand in coordination chemistry .

Physicochemical and Functional Comparisons

Property N-Ethyl-N-{3-[(2-methylpropyl)amino]propyl}methanesulfonamide N-(3-Hydroxy-2,2-dimethylpropyl)methanesulfonamide 2-(N,N-Diisopropylamino)ethanethiol HCl
Molecular Weight ~280 g/mol (estimated) 181.25 g/mol 235.8 g/mol
Solubility Moderate in polar aprotic solvents (e.g., DMSO) High in water and alcohols High in water (HCl salt)
Reactivity Base-sensitive sulfonamide; stable under mild acidic conditions Hydroxyl group enables esterification/oxidation Thiol group prone to oxidation/disulfide formation
Biological Activity Limited data; potential CNS applications due to amine chain Antihypertensive intermediate Catalytic/ligand roles

Research Findings and Gaps

  • Target Compound: No peer-reviewed studies directly address its applications or toxicity.
  • N-(3-Hydroxy-2,2-dimethylpropyl)methanesulfonamide : Well-documented in patent literature as a precursor to sulfonamide-based therapeutics, with optimized synthetic yields (~75%) under mild conditions .
  • 2-(N,N-Diisopropylamino)ethanethiol HCl: Demonstrated efficacy in asymmetric catalysis (e.g., enantiomeric excess >90% in thio-Michael additions) .

Biological Activity

N-Ethyl-N-{3-[(2-methylpropyl)amino]propyl}methanesulfonamide, also known by its CAS number 1178192-14-7, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group, which is known for its diverse biological activities. The compound's structure can be represented as follows:

\text{N Ethyl N 3 2 methylpropyl amino propyl}methanesulfonamide}

This compound's unique structure contributes to its interaction with biological systems, particularly in modulating receptor activities and influencing cellular pathways.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific enzymes and receptors. Research indicates that it may act as an agonist for certain receptors involved in various physiological processes, including pain modulation and inflammation reduction .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, demonstrating significant inhibition of bacterial growth at low concentrations. For instance, in vitro assays indicated an IC50 value in the micromolar range against gram-positive and gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. A study reported that this compound exhibited cytotoxic effects on several cancer cell lines, including prostate cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant growth inhibition
AnticancerInduction of apoptosis in cancer cells
Receptor AgonismModulation of pain pathways

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